Product packaging for Methoxyl-d3-amine Hydrochloride(Cat. No.:CAS No. 110220-55-8)

Methoxyl-d3-amine Hydrochloride

Cat. No.: B565646
CAS No.: 110220-55-8
M. Wt: 86.533
InChI Key: XNXVOSBNFZWHBV-NIIDSAIPSA-N
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Description

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique that involves the substitution of one or more atoms in a molecule with an isotope of the same element. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons. clearsynth.com This difference in neutron count results in a difference in mass, which can be detected by various analytical methods without significantly altering the chemical properties of the molecule. wikipedia.orgclearsynth.com The labeled molecule acts as a tracer, allowing researchers to track its journey through a chemical reaction, a metabolic pathway, or within a cell. wikipedia.orgcernobioscience.com

The primary benefit of isotopic labeling lies in its ability to provide precise insights into dynamic molecular processes. studysmarter.co.uk Both stable and radioactive isotopes are used for labeling. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcernobioscience.com Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, while NMR detects atoms with different gyromagnetic ratios. wikipedia.org Radioactive isotopes, or radionuclides, are detected by the radiation they emit. creative-proteomics.com

This technique has revolutionized numerous scientific fields:

Pharmacology and Drug Development: Isotope labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.comcernobioscience.commusechem.com By tracking the labeled drug, scientists can understand its metabolic fate, which is critical for developing safer and more effective medications. nih.govclearsynthdeutero.com

Proteomics and Metabolomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use "heavy" amino acids to quantify changes in protein abundance between different cell populations. washington.eduwikipedia.org This allows for in-depth studies of cell signaling, protein-protein interactions, and gene regulation. wikipedia.org

Reaction Mechanisms: Chemists use isotopic tracers to elucidate the complex step-by-step sequences of chemical reactions. wikipedia.org By determining the position of the isotopic label in the final products, the reaction pathway can be mapped out. wikipedia.org

Environmental Science: Labeled compounds help track the movement and dispersion of nutrients and pollutants within ecosystems. clearsynth.commusechem.com

Table 1: Common Stable Isotopes in Research
IsotopeNatural Abundance (%)Common Applications
Deuterium (²H or D)0.0156Drug metabolism studies, NMR solvents, reaction mechanism analysis. nih.gov
Carbon-13 (¹³C)1.1Metabolic flux analysis, proteomics (SILAC), NMR spectroscopy. wikipedia.orgmusechem.com
Nitrogen-15 (¹⁵N)0.37Protein and nucleic acid studies, proteomics (SILAC). wikipedia.orgcernobioscience.com

Overview of Deuterated Amines as Research Probes

Deuterium (²H or D), a stable isotope of hydrogen, has become a particularly valuable label in organic chemistry and drug discovery. nih.govsimsonpharma.com The replacement of a hydrogen atom (¹H) with a deuterium atom is known as deuteration. nih.gov This substitution is considered a minimal structural modification, yet the increased mass of deuterium (approximately double that of protium) leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net

This seemingly subtle change has profound implications, particularly for the metabolic stability of drug molecules. researchgate.net Many drugs are metabolized in the body through the cleavage of C-H bonds by enzymes. A stronger C-D bond can slow down this metabolic process, potentially leading to an improved pharmacokinetic profile, such as a longer biological half-life. nih.govresearchgate.net

Deuterated amines, in particular, are of significant interest in medicinal chemistry. acs.org The amine functional group is present in a vast number of clinically important drugs and is often a site of metabolic activity, such as oxidative deamination. Incorporating deuterium at specific positions, for example at the carbon atom adjacent to the amine nitrogen, can effectively slow this metabolic oxidation, potentially enhancing the in vivo efficacy of the compound. The use of deuterated amines has emerged as a strategy to optimize existing drugs and develop new chemical entities with improved therapeutic properties. researchgate.net

In analytical chemistry, especially in ¹H-NMR spectroscopy, deuterated compounds are essential. simsonpharma.com Solvents where hydrogen atoms have been replaced with deuterium are used to avoid large, interfering solvent signals in the spectrum, allowing the signals from the sample to be clearly observed. simsonpharma.comstudymind.co.uk

Role of Methoxyl-d3-amine Hydrochloride in Modern Chemical and Biological Research

This compound is a deuterated derivative of methoxyamine hydrochloride. cymitquimica.com In this compound, the three hydrogen atoms of the methoxy (B1213986) group (-OCH₃) are replaced with deuterium atoms (-OCD₃). As a hydrochloride salt, it is typically a white to off-white solid that is soluble in polar solvents. cymitquimica.com

This specific deuterated amine serves as a valuable reagent and research tool in several key areas:

Organic Synthesis: A primary application of this compound is in the derivatization of carbonyl compounds (aldehydes and ketones). cymitquimica.com It reacts with these compounds to form deuterated oximes, which are important intermediates in further synthetic steps. cymitquimica.com This labeling allows chemists to track the methoxyamine moiety through subsequent reactions.

Analytical Chemistry: The presence of deuterium makes this compound particularly useful in research that employs mass spectrometry and NMR spectroscopy. cymitquimica.com In mass spectrometry, the mass shift due to the three deuterium atoms provides a clear signature for identifying molecules that have been derivatized with this reagent. In NMR, the distinct spectral properties of deuterium can be exploited for structural analysis. cymitquimica.comwikipedia.org

Metabolic Studies: The incorporation of the stable, non-radioactive deuterium label allows this compound to be used as a tracer in biological systems. clearsynthdeutero.comcymitquimica.com The stronger C-D bonds in the methoxyl group can also serve to investigate the kinetic isotope effect and enhance the metabolic stability of molecules it is incorporated into, a key area of investigation in drug discovery. researchgate.netcymitquimica.com Researchers can use it to create labeled versions of complex molecules to study their metabolic pathways. clearsynthdeutero.com

Table 2: Properties of this compound
PropertyValueReference
Chemical FormulaCD₃ONH₂·HCl cymitquimica.com
SynonymsMethoxy-D3-Amine HCl; Methoxyl-D3-amineHCl cymitquimica.com
CAS Number110220-55-8 cymitquimica.com
Molecular Weight86.54 g/mol cymitquimica.com
AppearanceWhite to off-white solid cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6ClNO B565646 Methoxyl-d3-amine Hydrochloride CAS No. 110220-55-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(trideuteriomethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVOSBNFZWHBV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678676
Record name O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110220-55-8
Record name O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterated Methoxylamine Hydrochloride

Historical Development of Synthetic Routes

Historically, the synthesis of deuterated amines has often involved multi-step processes starting from commercially available deuterated precursors. researchgate.net A common historical approach for preparing deuterated methylamine (B109427), a related compound, involved the reaction of nitromethane (B149229) with deuterium (B1214612) water in the presence of a base or a phase-transfer catalyst to produce deuterated nitromethane. googleapis.comgoogle.comgoogle.com This deuterated intermediate was then reduced using agents like zinc powder, magnesium powder, iron, or nickel to yield the deuterated methylamine or its hydrochloride salt. googleapis.comgoogle.com If needed, the reaction with deuterium water could be repeated to achieve a higher purity of the deuterated nitromethane. googleapis.comgoogle.comgoogle.com

Another established method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to react with alkyl halides. organic-chemistry.org This has been adapted for deuterated compounds, where N-(methyl-d3)phthalimide is formed and subsequently reacted with an acid to produce the salt of (methyl-d3)amine. google.com

Contemporary Approaches to Trideuteriomethylamine Hydrochloride Synthesis

Modern synthetic strategies have focused on improving efficiency, yield, and selectivity, as well as exploring novel catalytic systems.

Reduction of Deuterated Nitromethane Precursors

The reduction of deuterated nitromethane continues to be a relevant synthetic route. An efficient and mild method involves the use of an iron metal catalyst in the presence of deuterium chloride and deuterium oxide as the solvent to convert deuterated nitromethane to methyl-d3 amine. civilica.com Patent literature also describes the reduction of deuterated nitromethane using reducing agents like zinc powder, magnesium powder, iron, or nickel in an inert solvent. googleapis.comgoogle.com This can be done in the presence of an acid to directly form the salt of (methyl-d3)amine. googleapis.comgoogle.com The initial deuteration of nitromethane is typically achieved by reacting it with deuterium water using a base such as sodium hydride, potassium hydride, or potassium carbonate, and a phase-transfer catalyst. googleapis.comgoogle.com

Phthalimide-Based Syntheses of N-(Trideuteriomethyl)phthalimide Intermediates

Phthalimide-based syntheses offer a robust pathway to deuterated primary amines. organic-chemistry.org One approach involves reacting phthalimide with deuterated methanol (B129727) in an inert solvent with a catalyst to form N-(methyl-d3)phthalimide. google.com Alternatively, an alkali metal salt of phthalimide can be reacted with a deuterated methylating agent. google.com The resulting N-(methyl-d3)phthalimide is then treated with an acid to yield the salt of (methyl-d3)amine. google.com This method is advantageous as it often proceeds with high efficiency and provides a clear route to the desired product. google.com

Derivatization of Deuterated Methanol and Related Compounds

Deuterated methanol serves as a key starting material in several contemporary synthetic routes. A practical synthesis of deuterated methylamine hydrochloride has been developed using Boc-benzylamine as a starting material and TsOCD3 as the deuterated methylation reagent. researchgate.net This method involves the reaction of Boc-benzylamine with TsOCD3 in the presence of sodium hydride, followed by the removal of the Boc and benzyl (B1604629) protecting groups to yield deuterated methylamine hydrochloride. researchgate.netsemanticscholar.org This approach is noted for its relatively high yields and simple purification procedures. researchgate.net Another strategy involves the N-trideuteromethylation of amines using deuterated methanol, based on a proposed deuterium autotransfer process. oregonstate.edu

Optimized Procedures and Yield Enhancement Strategies

Optimization of reaction conditions is crucial for maximizing the yield and purity of deuterated compounds. For the synthesis of deuterated methylamine and dimethylamine, using Boc-protected benzylamine (B48309) as a starting material with a deuterated methylation reagent under alkaline conditions has been shown to avoid the formation of tri- and tetra-substituted methyl byproducts that can occur in conventional methods. google.com This leads to fewer byproducts and easier purification. google.com The choice of a strong base, such as sodium hydride or n-butyllithium, and reaction at low temperatures can significantly improve the yield of the desired deuterated amine. researchgate.net For instance, the reaction of Boc-benzylamine with TsOCD3 in the presence of sodium hydride can result in a quantitative yield of the intermediate. researchgate.netsemanticscholar.org Subsequent deprotection steps, such as hydrogenation to remove a benzyl group, can also proceed with high yields. semanticscholar.org

Starting MaterialReagentsProductYieldReference
Boc-benzylamine1. NaH, TsOCD32. HCl3. H2, Pd/CMethan-d3-amine hydrochlorideHigh researchgate.netsemanticscholar.org
N-benzylmethan-d-amine hydrochloride1. n-BuLi, TsOCD32. H2, Pd/CBis(methyl-d3)amine hydrochloride91% (intermediate), 100% (final) researchgate.netsemanticscholar.org
Nitromethane1. D2O, Base2. Reducing agent (e.g., Fe, Zn)Methyl-d3-amineNot specified googleapis.comgoogle.comcivilica.com
Phthalimide1. Deuterated methanol, catalyst2. Acid(methyl-d3)amine saltNot specified google.com

Emerging Photocatalytic Synthesis Methods

Photocatalysis has emerged as a powerful and environmentally friendly approach for deuteration reactions. researchgate.net These methods often utilize visible light and can proceed under mild conditions. researchgate.netnih.gov One strategy involves the organophotocatalytic α-deuteration of unprotected primary amines through a hydrogen/deuterium exchange with D2O. nih.gov This approach uses an organophotocatalyst and a thiol hydrogen atom transfer (HAT) catalyst, offering high deuterium incorporation with excellent regioselectivity and minimal byproducts. nih.gov

Another innovative photocatalytic method is the N-methylation of amines using methanol over a palladium-loaded titanium dioxide (Pd/TiO2) photocatalyst. nii.ac.jp This has been successfully applied to the synthesis of deuterated pharmaceuticals through late-stage functionalization of amines with deuterated methanol. nii.ac.jp Furthermore, photocatalytic systems based on semiconductors like Au/CdS nanosheets have been developed for the reductive deuteration of C=N bonds using D2O as the deuterium source, providing a site-selective and versatile method for producing α-deuterated amines. bohrium.com These emerging techniques represent a significant advancement in the synthesis of deuterated compounds, offering greener and more efficient alternatives to traditional methods. nih.govnii.ac.jpbohrium.com

Regioselectivity and Isotopic Purity Considerations in Deuteration

The synthesis of Methoxyl-d3-amine Hydrochloride (CD₃ONH₂·HCl) necessitates stringent control over two critical parameters: regioselectivity and isotopic purity. These factors are paramount to ensure the final product is suitable for its intended applications, such as its use as an internal standard in pharmacokinetic studies or as a building block in the synthesis of deuterated pharmaceutical ingredients.

Regioselectivity

Regioselectivity in the context of synthesizing this compound refers to the precise placement of deuterium atoms exclusively on the methyl group (the "methoxy" part of the molecule), without any deuterium incorporation into the amine part of the molecule. The goal is to produce CD₃-O-NH₂ and not, for example, CH₃-O-NHD or CH₃-O-ND₂.

Achieving high regioselectivity typically involves the use of a deuterated precursor where the deuterium atoms are already in the desired position. A common strategy is the methylation of a suitable N-O containing substrate using a deuterated methylating agent. For instance, a synthetic route could involve the reaction of an N-protected hydroxylamine (B1172632) derivative with a trideuteromethylating agent, such as trideuteromethyl tosylate (TsOCD₃) or trideuteromethyl iodide (CD₃I). This approach ensures that the CD₃ group is installed regioselectively. researchgate.netsemanticscholar.org A subsequent deprotection step would then yield the desired Methoxyl-d3-amine.

Challenges in regioselectivity could arise if reaction conditions promote H-D exchange on the amine group or if the synthetic strategy involves reduction of a functional group where the deuterium source is less specific. acs.org For example, reductive amination routes using deuterium gas (D₂) and a metal catalyst could potentially lead to deuterium incorporation at unintended positions if not carefully controlled. acs.orgscielo.org.mx

Isotopic Purity

Isotopic purity is a quantitative measure of the degree of deuteration in the final product. It is typically expressed as the percentage of molecules that contain the desired number of deuterium atoms (in this case, three). High isotopic purity is crucial, as the presence of partially deuterated or non-deuterated species can interfere with analytical applications. For example, when used as an internal standard for mass spectrometry, a low isotopic purity can lead to inaccurate quantification of the non-deuterated analyte. medchemexpress.comnih.gov

The isotopic purity of this compound is highly dependent on the isotopic enrichment of the deuterated starting materials. Commercially available deuterated reagents often have isotopic enrichment levels of 98-99.9%. isotope.comcdnisotopes.com Syntheses utilizing these precursors can yield products with correspondingly high isotopic purity. Research and commercial applications have demonstrated that this compound can be synthesized with an isotopic purity exceeding 98%. researchgate.netmathnet.ru

Analytical Methods for Purity Determination

The determination of isotopic purity is a critical step in the quality control of deuterated compounds. Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful and widely used technique for this purpose. nih.gov This method offers several advantages, including high sensitivity, rapid analysis, and minimal sample consumption. nih.gov The isotopic purity is calculated by comparing the relative abundances of the ion signals corresponding to the fully deuterated molecule (d₃) and its less-deuterated isotopologues (d₀, d₁, d₂).

The table below summarizes the key aspects of analytical methods used for determining isotopic purity.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation of isotopologues (e.g., d₀, d₁, d₂, d₃) based on their exact mass.Rapid, highly sensitive, low sample consumption, provides detailed isotopic distribution. nih.govRequires specialized and expensive instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to detect the absence of protons at the deuterated site. ¹³C NMR can show coupling patterns (or lack thereof) indicative of deuterium substitution.Provides structural confirmation alongside isotopic information.Less sensitive than MS for quantifying low levels of isotopic impurities.

Reported Research Findings

The utility of high-purity this compound is demonstrated in its application as a starting material for complex deuterated molecules. For instance, it has been used in the synthesis of deuterium-labeled Cefuroxime, an internal standard for drug metabolism studies. In this synthesis, the final product's isotopic purity was reported to be greater than 98%, a direct reflection of the quality of the initial deuterated reagent. researchgate.netmathnet.ru

The following table presents data from a study on the synthesis of deuterium-labeled Cefuroxime using this compound.

ParameterValueSource
Starting MaterialThis compound researchgate.net
Final ProductDeuterium-labeled Cefuroxime researchgate.net
Overall Yield14% researchgate.net
Chemical Purity> 99% researchgate.net
Isotopic Purity > 98% researchgate.netmathnet.ru

This data underscores the successful transfer of high isotopic enrichment from the simple starting material, this compound, to a significantly more complex final molecule.

Mechanistic Investigations Utilizing Methoxyl D3 Amine Hydrochloride

Application in Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.orglibretexts.org This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. princeton.edulibretexts.org By comparing the reaction rates of a compound with its deuterated analogue, such as Methoxyl-d3-amine Hydrochloride, chemists can gain a deeper understanding of the reaction mechanism.

Elucidation of Rate-Determining Steps in Organic Transformations

The magnitude of the kinetic isotope effect can help identify the rate-determining step of a reaction. princeton.edu A significant KIE (typically kH/kD > 2) suggests that the carbon-hydrogen bond (or in this case, the oxygen-deuterium bond in the methoxy (B1213986) group after incorporation) is broken in the slowest step of the reaction. libretexts.org Conversely, a small or negligible KIE (kH/kD ≈ 1) indicates that this bond cleavage is not involved in the rate-limiting step. princeton.edu For example, in the bromination of acetone, a kH/kD value of 7 confirmed that the tautomerization of acetone, involving the breaking of a C-H bond, is the rate-determining step. libretexts.org This principle is widely applied to various organic transformations to distinguish between proposed mechanistic pathways, such as E1 and E2 elimination reactions. princeton.edulibretexts.org

Insights into Transition State Structures and Reaction Dynamics

Beyond identifying the rate-determining step, KIE studies can provide detailed information about the structure of the transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. researchgate.netnih.gov The magnitude of the KIE is sensitive to the geometry of the transition state. princeton.edu For instance, a maximum KIE is often observed when the transition state is symmetric, with the hydrogen (or deuterium) atom being equally shared between the donor and acceptor atoms. princeton.edu By analyzing the KIE, researchers can infer the degree of bond breaking and bond formation in the transition state, offering a more dynamic picture of the reaction pathway. researchgate.net

Tracing Reaction Pathways in Complex Chemical Systems

Isotopic labeling with compounds like this compound is a fundamental technique for tracing the journey of specific atoms or functional groups through complex reaction sequences. wikipedia.orgfiveable.menumberanalytics.com By introducing the deuterated methoxy group, scientists can follow its fate using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgbitesizebio.com This allows for the unambiguous identification of intermediates and final products containing the deuterium (B1214612) label, thereby mapping out the reaction pathway. numberanalytics.comnih.gov This approach is crucial for understanding multistep syntheses and unraveling competing reaction mechanisms.

Investigation of Enzyme-Catalyzed Reactions and Biological Mechanisms

In the realm of biochemistry, this compound and other isotopically labeled compounds are indispensable for studying enzyme-catalyzed reactions. researchgate.netfiveable.me KIE studies can reveal whether a C-H bond cleavage is part of the rate-limiting step of an enzymatic reaction, providing clues about the catalytic mechanism. researchgate.net For instance, significant deuterium KIEs have been observed in reactions catalyzed by enzymes like methylamine (B109427) dehydrogenase and D-amino acid oxidase, supporting specific mechanistic proposals. nih.govnih.gov Furthermore, isotopic labeling helps in tracing metabolic pathways by following the transformation of a labeled substrate through a series of enzymatic steps. bitesizebio.comnih.gov

Studies on the Role of Deuterium in Modulating Reactivity and Selectivity

The substitution of hydrogen with deuterium can influence not only the rate of a reaction but also its selectivity—the preference for forming one product over another. nih.govacs.orgresearchgate.netbeilstein-journals.org This is because the C-D bond is stronger than the C-H bond, requiring more energy to break. libretexts.orglibretexts.org This difference in bond strength can alter the relative activation energies of competing reaction pathways, thereby changing the product distribution. nih.gov For example, in reactions catalyzed by metal nanoparticles, the position of deuterium incorporation can be controlled by the choice of metal and ligands, providing insights into the coordination of the substrate to the catalyst surface. nih.govacs.orgresearchgate.net This modulation of reactivity and selectivity by isotopic substitution is a valuable tool for fine-tuning synthetic outcomes and for gaining a deeper understanding of the factors that govern chemical reactions. scielo.org.mx

Advanced Applications of Methoxyl D3 Amine Hydrochloride in Isotope Labeling

Deuterium (B1214612) Labeling in Organic Synthesis Research

The use of deuterium-labeled compounds is a cornerstone of modern organic synthesis research, providing invaluable tools for elucidating reaction mechanisms and improving the properties of target molecules. Methoxyl-d3-amine Hydrochloride and similar deuterated reagents are instrumental in this field.

Synthesis of Labeled Pharmaceutical Intermediates and Analogs (e.g., Deuterated Kinase Inhibitors, Cefuroxime)

A primary application of deuterium labeling is in the pharmaceutical industry to create "heavy drugs." Deuteration at specific molecular sites can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties such as half-life, bioavailability, and safety. acs.org

Deuterated Kinase Inhibitors: Kinase inhibitors are a critical class of drugs, particularly in oncology. However, their metabolism can sometimes lead to reduced efficacy or the formation of toxic byproducts. Selective deuteration can mitigate these issues. For example, Deucravacitinib, an FDA-approved deuterated tyrosine kinase 2 (TYK2) inhibitor, incorporates deuterium to prevent the formation of a non-selective metabolite, thereby preserving the drug's high specificity. nih.gov Similarly, deuterated versions of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib have been synthesized for use as internal standards in clinical pharmacokinetic studies, ensuring more accurate quantification. nih.govresearchgate.net

Cefuroxime-d3: Cefuroxime is a second-generation cephalosporin (B10832234) antibiotic. The deuterated analog, Cefuroxime-d3, where a methoxy (B1213986) group is replaced with a trideuteromethoxy group, is used as an internal standard for clinical mass spectrometry. mdpi.com This stable isotope-labeled version allows for precise quantification of the parent drug in biological samples. mdpi.com

The synthesis of these deuterated analogs often involves multi-step processes where a deuterated building block, like this compound or a related deuterated methylating agent, is introduced. researchgate.netresearchgate.net

Labeled PharmaceuticalParent CompoundTherapeutic ClassApplication of Deuterated Analog
DeucravacitinibBMS-986165 (non-deuterated precursor)TYK2 InhibitorApproved drug with improved metabolic profile nih.govresearchgate.net
Crizotinib-[D9]CrizotinibALK/c-MET InhibitorInternal standard for clinical studies nih.govresearchgate.net
Cefuroxime-d3CefuroximeAntibioticInternal standard for clinical mass spectrometry mdpi.com

Deuterium Tags in Agrochemical Development

The principles of improving metabolic stability and tracing metabolic pathways through deuteration are also applied in the development of agrochemicals. researchgate.netresearchgate.net The introduction of deuterium at specific positions in a pesticide or herbicide molecule can slow its degradation in the environment or within the target organism, potentially enhancing its efficacy and longevity. Furthermore, deuterated analogs serve as crucial tools in environmental fate studies, allowing researchers to track the distribution and breakdown of these compounds in soil and water systems. nih.gov The synthesis of novel deuterated agrochemicals often relies on the incorporation of deuterated building blocks, a category to which deuterated amines and their derivatives belong. nih.gov

Incorporation into Advanced Materials and Polymers for Structural and Mechanistic Studies

The unique properties of deuterium-labeled compounds extend their utility into materials science. Incorporating deuterium into polymers and advanced materials can influence their characteristics and serve as a probe for structural and mechanistic investigations. nih.gov For instance, the replacement of hydrogen with deuterium can enhance the chemical stability and performance of organic light-emitting diodes (OLEDs). researchgate.net In polymer science, deuterated amines can be used to initiate or modify polymerization reactions. The deuterium label allows for detailed mechanistic studies of polymerization kinetics and polymer structure using techniques like neutron scattering and solid-state NMR spectroscopy. nih.gov This provides insights into polymer chain dynamics and morphology that are not accessible with non-deuterated materials. nih.govnih.gov

Isotopic Tracers in Environmental and Catalysis Research

The distinct mass of deuterium makes it an excellent tracer for studying dynamic processes in environmental and catalytic systems. Unlike radioactive isotopes, stable isotopes like deuterium are non-hazardous and can be used safely in a wider range of applications. zeochem.com In environmental science, deuterium oxide (D₂O) is used to trace water movement in hydrology and to study food chain effects in ecosystems. zeochem.com

In catalysis research, deuterium labeling is a powerful tool for elucidating reaction mechanisms. nih.gov By strategically placing deuterium atoms on a reactant molecule, chemists can determine which C-H bonds are broken during a reaction by observing the kinetic isotope effect. Deuterated reagents like this compound can be used to introduce isotopic labels into substrates, enabling the tracking of molecular transformations throughout a catalytic cycle. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Standards Development

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving highly accurate and precise quantification of chemical substances. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. This compound is used to synthesize these labeled standards. For example, it can be used to derivatize prostaglandins (B1171923), creating a deuterated standard for their precise measurement in biological matrices by gas chromatography-mass spectrometry (GC-MS).

The principle of IDMS is that the labeled and unlabeled versions of the compound behave almost identically during sample preparation and analysis, correcting for any sample loss or ionization variability. rsc.org The ratio of the labeled to the unlabeled compound is measured by a mass spectrometer, allowing for the precise calculation of the analyte's concentration in the original sample. rsc.org This method is considered a primary reference method for the characterization of reference materials. nih.gov

Analytical TechniqueRole of Deuterated CompoundExample Application
Isotope Dilution Mass Spectrometry (IDMS)Internal StandardQuantification of prostaglandins in biological samples
Liquid Chromatography-Mass Spectrometry (LC-MS)Internal StandardPharmacokinetic studies of drugs like Crizotinib nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Derivatization Agent & Internal StandardAssays for various biomolecules

Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of biochemical reactions within a metabolic network. researchgate.netnih.gov This is achieved by introducing a stable isotope-labeled substrate, or tracer, into a biological system (e.g., cell culture) and tracking the distribution of the isotope through the various metabolic pathways. nih.gov

Deuterated compounds, including deuterated amino acids and glucose, serve as effective tracers in these studies. mdpi.comresearchgate.net While ¹³C is more commonly used for tracing the carbon backbone of metabolites, deuterium can provide complementary information, particularly about redox metabolism (e.g., NAD/NADH pools) and the activity of specific dehydrogenases. researchgate.net Reagents like this compound can be used to synthesize specific deuterated tracers or to derivatize metabolites for analysis. By measuring the isotopic enrichment in downstream metabolites using mass spectrometry or NMR, researchers can construct a detailed map of cellular metabolic activity, identify active and inactive pathways, and understand how metabolism is altered by genetic modifications or disease states. nih.gov

Analytical and Spectroscopic Characterization Techniques for Methoxyl D3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Detection

NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structures. researchgate.net For deuterated compounds such as Methoxyl-d3-amine Hydrochloride, specific NMR methods are employed to confirm the position and extent of deuterium incorporation.

Applications in Structural Elucidation of Labeled Molecules

The structural confirmation of this compound and other isotopically labeled molecules is a primary application of NMR spectroscopy. silantes.com While proton (¹H) NMR is standard for organic molecules, the substitution of protons with deuterium atoms necessitates the use of deuterium (²H) NMR. sigmaaldrich.com

In the ¹H NMR spectrum of the non-deuterated Methoxyamine Hydrochloride, a signal corresponding to the methoxy (B1213986) protons is observed. chemicalbook.com For this compound, the absence of this signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum confirms the successful deuteration of the methoxy group. sigmaaldrich.comsmolecule.com The chemical shifts in ¹H and ²H NMR are very similar for a given chemical species and its deuterium isotopomer due to their nearly identical local chemical environments. sigmaaldrich.com This allows for straightforward spectral interpretation. sigmaaldrich.com

Furthermore, Carbon-13 (¹³C) NMR can be utilized to provide additional structural information. The ¹³C NMR spectrum of methylamine (B109427) shows a single peak, indicating one carbon environment. docbrown.info In this compound, the carbon of the deuterated methyl group will exhibit a characteristic signal, and deuterium-induced isotope shifts on the ¹³C resonance can be observed. nih.gov

Table 1: NMR Data for the Characterization of this compound

NucleusExpected Chemical Shift (ppm)Information Provided
¹HAbsence of methoxy proton signalConfirms deuteration of the methoxy group
²HPresence of a signal corresponding to the deuterated methoxy groupDirect detection and confirmation of deuterium labeling
¹³CSignal for the deuterated methyl carbonStructural confirmation and potential for isotopic shift analysis

Quantitative NMR (qNMR) Methodologies

Quantitative NMR (qNMR) is a valuable technique for determining the concentration and isotopic abundance of chemical species in a solution. mestrelab.com The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for accurate quantification without the need for compound-specific response factors that are often required in other analytical techniques. mestrelab.com

For deuterated compounds, a combination of ¹H NMR and ²H NMR can be employed to accurately determine the isotopic abundance. nih.gov This method has been shown to be more accurate than classical ¹H NMR or mass spectrometry methods for calculating the isotopic abundance of both partially and fully labeled compounds. nih.gov In the case of this compound, qNMR can be used to determine the purity and the precise degree of deuteration. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is an essential tool for the analysis of isotopically labeled compounds, providing information on isotopic purity and enabling precise quantification in complex matrices. sigmaaldrich.com

LC-MS/MS and GC-MS Methodologies for Labeled Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the analysis of deuterated compounds. scispace.com LC-MS/MS methods have been developed for the quantitative determination of Methoxyamine in human and mouse plasma, where this compound serves as an internal standard. nih.govresearchgate.net These methods often involve derivatization of the analyte and internal standard to improve their chromatographic and mass spectrometric properties. nih.govnih.gov For instance, Methoxyamine and Methoxyl-d3-amine have been derivatized with 4-(N,N-diethylamino)benzaldehyde before LC-MS/MS analysis. nih.govnih.gov

GC-MS is another valuable technique for the analysis of volatile and semi-volatile labeled compounds. pharmaffiliates.com It has been used in prostaglandin (B15479496) assays where a labeled methoxime derivative, such as one derived from this compound, is used as an internal standard. pharmaffiliates.com

A key consideration in both LC-MS and GC-MS is the potential for chromatographic separation of the deuterated compound from its non-deuterated counterpart, known as the isotope effect. nih.gov This effect can be influenced by the type of stationary phase used in the chromatographic column. nih.govsci-hub.se

Development of Internal Standards for Bioanalytical Assays

This compound is frequently used as an internal standard in bioanalytical assays due to its chemical similarity to the analyte, Methoxyamine. nih.govnih.gov The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in quantitative bioanalysis using LC-MS because it can effectively compensate for variations in sample preparation, chromatography, and ionization efficiency. scispace.comaptochem.comkcasbio.com

An ideal SIL internal standard should co-elute with the analyte and have a sufficient mass difference (typically 3 or more mass units for small molecules) to avoid spectral overlap. aptochem.comacanthusresearch.com The use of a SIL internal standard like this compound leads to more robust and reliable bioanalytical methods. kcasbio.com

Table 2: Bioanalytical Method Parameters using this compound as an Internal Standard

Analytical TechniqueAnalyteInternal StandardDerivatizing AgentMatrix
LC-MS/MSMethoxyamineThis compound4-(N,N-diethylamino)benzaldehydeHuman and Mouse Plasma
GC-MSProstaglandins (B1171923)Labeled methoxime derivative-Biological Samples

Theoretical and Computational Chemistry Studies of Methoxyl D3 Amine Hydrochloride

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are a fundamental tool for understanding the effects of isotopic substitution on molecular properties. In the case of Methoxyl-d3-amine Hydrochloride, where three hydrogen atoms in the methoxy (B1213986) group are replaced by deuterium (B1214612), these calculations can predict changes in vibrational frequencies, bond lengths, and zero-point energies (ZPE). The primary theoretical basis for these calculations is the solution of the time-independent Schrödinger equation, often approximated using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

The substitution of protium (B1232500) (¹H) with the heavier deuterium (²H) isotope primarily affects the vibrational modes of the molecule. The C-D bond has the same electronic structure and equilibrium bond length as a C-H bond, but its greater reduced mass leads to a lower vibrational frequency. This can be modeled using harmonic oscillator approximations, where the frequency is inversely proportional to the square root of the reduced mass.

A key consequence of this frequency shift is a change in the zero-point vibrational energy (ZPVE). The ZPVE is the lowest possible energy that a quantum mechanical system may have and is directly proportional to the vibrational frequency. Therefore, the ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPE can lead to a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart. Quantum chemical calculations can predict the magnitude of the KIE by calculating the ZPE of the reactants and the transition state for a given reaction.

Below is a hypothetical data table illustrating the calculated vibrational frequencies and zero-point energies for the C-H and C-D stretching modes in Methoxyl-amine Hydrochloride and its deuterated isotopologue, which could be generated using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G*).

Vibrational ModeMethoxyl-amine Hydrochloride (Calculated Wavenumber, cm⁻¹)This compound (Calculated Wavenumber, cm⁻¹)
Symmetric C-H/C-D Stretch~2850~2100
Asymmetric C-H/C-D Stretch~2960~2250
Property Methoxyl-amine Hydrochloride This compound
Zero-Point Energy (ZPE)HigherLower

Note: The values in this table are illustrative and represent typical shifts observed for C-H vs. C-D bonds.

Molecular Dynamics Simulations of Deuterated Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into the structure, dynamics, and thermodynamics of molecules in different environments. For this compound, MD simulations can be employed to understand how deuteration affects its behavior in solution, its interaction with other molecules, and its conformational landscape.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The force field parameters for the deuterated species must be adjusted to account for the increased mass of deuterium. While the bonded and non-bonded interaction parameters remain the same as for hydrogen, the atomic mass is changed, which directly influences the dynamics of the system.

One of the primary applications of MD simulations for deuterated compounds is to study the effect of deuteration on the structure and dynamics of hydrogen bonds. In an aqueous solution, the hydrochloride salt of methoxyl-d3-amine will be solvated by water molecules. The deuteration of the methoxy group can subtly influence the strength and lifetime of hydrogen bonds formed between the molecule and surrounding water molecules, or in condensed phases, between molecules themselves. These subtle changes can have macroscopic consequences on properties like viscosity and diffusion coefficients.

The following table illustrates the type of data that could be obtained from an MD simulation of this compound in a water box, compared to its non-deuterated analog.

PropertyMethoxyl-amine HydrochlorideThis compound
Diffusion Coefficient (10⁻⁵ cm²/s)HigherLower
Average Hydrogen Bond Lifetime with Water (ps)ShorterLonger
Radial Distribution Function (g(r)) of Water around Amine GroupSimilar Peak PositionSlightly Sharper Peak

Note: This table is a representation of expected trends. The lower diffusion coefficient for the deuterated species is a direct consequence of its higher mass. The longer hydrogen bond lifetime is a potential secondary effect of the altered vibrational dynamics.

Computational Modeling of Reaction Mechanisms Involving Deuterium

Computational modeling of reaction mechanisms is a powerful approach to elucidate the step-by-step process of a chemical transformation. When deuterium is present in a molecule like this compound, these models are crucial for predicting and explaining kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to that with the heavy isotope (kD).

To model a reaction mechanism, quantum chemical methods are used to map out the potential energy surface (PES) of the reaction. This involves locating the minimum energy structures of the reactants and products, as well as the transition state (TS) structure that connects them. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a primary determinant of the reaction rate.

For reactions involving the breaking of a bond to the isotopically labeled atom, a primary KIE is expected. If the C-D bond is broken or formed in the rate-determining step, the difference in ZPE between the C-D and C-H bonds will lead to a significant KIE (typically kH/kD > 1). By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the ZPE corrections to the activation energy can be determined, allowing for a theoretical prediction of the KIE.

Secondary KIEs can also occur, where the isotopic substitution is at a position not directly involved in bond breaking. These effects are generally smaller and arise from changes in the vibrational environment between the reactant and the transition state. nih.gov For example, a change in hybridization of the carbon atom bearing the deuterium from sp³ in the reactant to sp² in the transition state would result in an inverse KIE (kH/kD < 1).

A hypothetical reaction could involve the oxidation of the methoxy group. The table below illustrates the kind of data that would be generated from a computational study of such a reaction, for instance, using DFT calculations.

ParameterReaction with Methoxyl-amine HydrochlorideReaction with this compound
Activation Energy (kcal/mol)Eₐ(H)Eₐ(D)
Zero-Point Energy of Reactant (kcal/mol)ZPE_R(H)ZPE_R(D)
Zero-Point Energy of Transition State (kcal/mol)ZPE_TS(H)ZPE_TS(D)
Calculated kH/kD-> 1 (for C-D bond cleavage)

Note: In a reaction where a C-D bond is broken, Eₐ(D) would be slightly higher than Eₐ(H) due to the lower ZPE of the deuterated reactant.

Q & A

Q. What are the standard synthesis protocols for Methoxyl-d3-amine Hydrochloride, and how can purity be optimized?

this compound is synthesized via deuteration of its non-deuterated precursor followed by treatment with hydrochloric acid. Key steps include:

  • Deuteration : Exchange of hydrogen atoms with deuterium using deuterated reagents (e.g., D₂O) under controlled pH and temperature .
  • Salt Formation : Reaction with HCl in anhydrous solvents (e.g., ethanol or THF) to form the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >98% purity. Monitor via TLC (Rf = 0.3–0.4 in 10% MeOH/CH₂Cl₂) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) shows absence of proton signals at the deuterated methoxy group (δ 3.3–3.5 ppm for non-deuterated analogs). ¹³C NMR confirms deuteration via isotopic shifts .
  • Mass Spectrometry (MS) : ESI-MS (positive mode) reveals [M+H]⁺ peaks at m/z 98 (for CH₃O-CD₂-NH₂·HCl), with isotopic patterns confirming deuterium incorporation .
  • HPLC : Use a C18 column (1.0 mL/min flow, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>99%) .

Q. How does the solubility profile of this compound impact experimental design?

The compound is highly soluble in polar solvents (water, methanol, DMSO) due to its ionic hydrochloride form. Solubility decreases in non-polar solvents (e.g., hexane). Key considerations:

  • pH-Dependent Stability : Degrades above pH 7.0; use buffered solutions (pH 4–6) for long-term storage .
  • Deuterium Exchange : Avoid prolonged exposure to protic solvents to prevent loss of deuterium .

Q. What are the critical stability parameters for storing this compound?

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.
  • Light Sensitivity : Protect from UV light to avoid amine oxidation.
  • Decomposition Products : Monitor via HPLC for traces of non-deuterated analogs or free amine .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in nucleophilic reactions?

Deuteration at the methoxy group reduces reaction rates in SN2 mechanisms due to increased bond strength (C-D vs. C-H). Example:

  • Acylation Reactions : KIE ≈ 2–3 observed in amide bond formation with acetyl chloride .
  • Methodological Note : Compare reaction kinetics (HPLC or LC-MS) between deuterated and non-deuterated analogs .

Q. What mechanistic insights can be gained from studying this compound in acid-base equilibria?

  • pKa Determination : Use potentiometric titration (aqueous HCl/NaOH) to measure pKa (~9.2 for the amine group). Deuteration shifts pKa by 0.1–0.3 units due to isotopic effects .
  • Buffer Compatibility : Avoid phosphate buffers (pH >7) to prevent deprotonation and decomposition .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

  • Validation Protocol :
  • Replicate experiments under controlled conditions (temperature, solvent purity).
  • Cross-validate using orthogonal methods (e.g., gravimetric analysis vs. UV-Vis spectroscopy) .
    • Data Contradictions : Discrepancies may arise from residual moisture or isotopic impurities; use Karl Fischer titration to quantify water content .

Q. What advanced strategies are recommended for scaling up synthesis while maintaining isotopic purity?

  • Continuous Flow Reactors : Ensure consistent deuteration and HCl addition (residence time: 30–60 min) .
  • In-Line Monitoring : FTIR or Raman spectroscopy to track deuteration efficiency and salt formation .

Q. How does this compound interact with biological targets in deuterium-labeled pharmacokinetic studies?

  • Isotope Tracing : Use LC-MS/MS to quantify deuterated metabolites in plasma or tissue homogenates.
  • Binding Affinity : Compare with non-deuterated analogs via surface plasmon resonance (SPR) to assess deuterium’s impact on receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.